molecular formula C10H10N2O3 B2583387 methyl5-methoxy-1H-1,3-benzodiazole-6-carboxylate CAS No. 1806665-42-8

methyl5-methoxy-1H-1,3-benzodiazole-6-carboxylate

Cat. No.: B2583387
CAS No.: 1806665-42-8
M. Wt: 206.201
InChI Key: VHAPGCZLNVXOGW-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate is a heterocyclic aromatic compound featuring a benzodiazole core (two nitrogen atoms at positions 1 and 3) substituted with a methoxy group at position 5 and a methyl ester at position 5. This structure combines electron-donating (methoxy) and moderately polar (ester) groups, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

methyl 6-methoxy-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-9-4-8-7(11-5-12-8)3-6(9)10(13)15-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAPGCZLNVXOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C(=O)OC)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-1H-benzodiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Heterocycles

Compound Name Core Structure Substituents (Positions) Molecular Formula Key References
Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate 1H-1,3-Benzodiazole -OCH₃ (5), -COOCH₃ (6) C₁₀H₉N₂O₃ -
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylate 1,3-Benzoxazole -Aryl (2), -COOCH₃ (5) Varies
Methyl 2-oxidanylidene-3~{H}-1,3-benzoxazole-6-carboxylate 1,3-Benzoxazole =O (2), -COOCH₃ (6) C₉H₇NO₄
Methyl 5-amino-4-fluoro-1-methyl-1H-1,3-benzodiazole-6-carboxylate 1H-1,3-Benzodiazole -NH₂ (5), -F (4), -CH₃ (1), -COOCH₃ (6) C₁₁H₁₁FN₃O₂
Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-6-carboxylate 1H-1,3-Benzodiazole -CH₂NH₂ (2), -COOCH₃ (6) C₁₀H₁₁N₃O₂

Key Observations :

  • Core Heterocycle Differences: Benzodiazole vs. Benzoxazole: The replacement of nitrogen (benzodiazole) with oxygen (benzoxazole) at position 3 alters electronic properties. Substituent Positioning: The target compound’s substituents at positions 5 and 6 create a para-diaxial arrangement, which may sterically hinder interactions compared to ortho-substituted derivatives like those in .
  • Functional Group Impact: Methoxy vs. Amino Groups: The methoxy group (electron-donating) in the target compound contrasts with amino groups in analogues (e.g., ), which are stronger electron donors and participate in hydrogen bonding. This difference affects solubility and reactivity in electrophilic substitution reactions . Fluorine Substitution: The presence of fluorine in introduces electron-withdrawing effects and metabolic stability, a feature absent in the target compound.

Physicochemical Properties and Reactivity

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Polarity Solubility Trends Stability Notes
Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate 205.19 Moderate Soluble in polar aprotic solvents (e.g., DMSO) Stable under anhydrous conditions; ester hydrolyzes in acidic/basic media
Methyl 2-oxidanylidene-3~{H}-1,3-benzoxazole-6-carboxylate 193.16 High High in polar solvents Oxidanylidene group may enhance reactivity toward nucleophiles
Methyl 5-amino-4-fluoro-1-methyl-1H-1,3-benzodiazole-6-carboxylate 239.22 Moderate Moderate in ethanol Fluorine enhances thermal stability

Reactivity Insights :

  • Ester Hydrolysis : The methyl ester in the target compound is prone to hydrolysis under acidic or basic conditions, analogous to benzoxazole esters .
  • Electrophilic Substitution: The methoxy group directs electrophiles to position 4 or 7 (meta to -OCH₃), whereas amino-substituted derivatives (e.g., ) favor substitution at ortho/para positions relative to -NH₂.

Biological Activity

Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate is a compound belonging to the benzodiazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties through a synthesis of available research findings.

Chemical Structure and Properties

Methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate has the following molecular formula:

  • Molecular Formula : C₉H₉N₃O₃
  • Molecular Weight : Approximately 205.21 g/mol

The compound's structure features a benzodiazole ring with a methoxy group and a carboxylate moiety, which contributes to its biological activity.

Antimicrobial Activity

Benzodiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate exhibits significant antibacterial activity against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against selected bacteria:

Pathogen MIC (µg/mL) Control (e.g., Isoniazid)
Staphylococcus aureus12.50.25
Escherichia coli252
Mycobacterium tuberculosis3.1250.25

These findings suggest that methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate has potential as an effective antimicrobial agent, particularly against resistant strains of bacteria.

Anticancer Properties

The anticancer activity of methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate has also been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Case Study: In Vitro Studies

In vitro studies demonstrate that this compound can inhibit the proliferation of several cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)10Cell cycle arrest at G2/M phase
A549 (lung cancer)20Inhibition of mitochondrial function

These results indicate that methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate may serve as a promising candidate for further development in cancer therapy.

The biological activity of methyl 5-methoxy-1H-1,3-benzodiazole-6-carboxylate is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.
  • DNA Interaction : Studies suggest that it can intercalate with DNA, leading to disruption in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, which is a known mechanism for triggering apoptosis in cancer cells.

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